Acid Dissociation and Speciation Control
Trihydrogen diphosphate ([H₃P₂O₇]⁻) exhibits a second acid dissociation constant (pKa₂) of 1.96 at 25 °C, representing the equilibrium [H₃P₂O₇]⁻ ⇌ [H₂P₂O₇]²⁻ + H⁺ [1]. In contrast, the first dissociation constant of the longer-chain analog triphosphoric acid (H₅P₃O₁₀) is reported as pKa₁ = 1.0 [2]. This nearly ten-fold difference in acidity (ΔpKa ≈ 0.96) directly impacts the pH range over which each compound exists predominantly in a specific protonation state, thereby influencing its reactivity in condensation reactions and its buffering capacity in aqueous systems.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa₂ = 1.96 (for [H₃P₂O₇]⁻ ⇌ [H₂P₂O₇]²⁻ + H⁺) |
| Comparator Or Baseline | Triphosphoric acid (H₅P₃O₁₀): pKa₁ = 1.0 |
| Quantified Difference | ΔpKa ≈ 0.96 (target less acidic by a factor of ~9) |
| Conditions | 25 °C, aqueous solution, literature compilation |
Why This Matters
The significantly higher pKa₂ of trihydrogen diphosphate means it remains partially protonated at mildly acidic pH values where triphosphoric acid would be more extensively deprotonated, enabling precise control over metal-binding and condensation chemistry in synthetic and analytical applications.
- [1] Wikipwand. Pyrophosphate - Acidity. https://www.wikiwand.com/en/articles/PPi (accessed 2025). View Source
- [2] Wikipedia. Triphosphoric acid. https://en.wikipedia.org/wiki/Triphosphoric_acid (accessed 2025). View Source
